molecular formula C10H17NO B1587746 Quincorine CAS No. 207129-35-9

Quincorine

Cat. No.: B1587746
CAS No.: 207129-35-9
M. Wt: 167.25 g/mol
InChI Key: GAFZBOMPQVRGKU-UHFFFAOYSA-N
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Description

Quincorine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFZBOMPQVRGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207129-35-9, 207129-36-0
Record name 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quincorine
Reactant of Route 2
Quincorine
Reactant of Route 3
Quincorine
Reactant of Route 4
Quincorine
Reactant of Route 5
Quincorine
Reactant of Route 6
Quincorine
Customer
Q & A

Q1: What is the molecular formula and weight of quincorine?

A1: this compound has the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. []

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively detailed in the provided research, this compound and its derivatives are routinely characterized using techniques like NMR spectroscopy and X-ray crystallography. [, , , , , ] These methods help elucidate its structural features and conformational preferences.

Q3: What are the prominent catalytic applications of this compound?

A3: this compound and its derivatives, including this compound-amine, have been successfully employed as chiral ligands in various asymmetric catalytic reactions. One significant application is their use in ruthenium-catalyzed asymmetric hydrogenation of ketones. [, , , , ]

Q4: How does this compound enhance the rate of ruthenium-catalyzed ketone hydrogenation?

A4: Research suggests that this compound-amine, when complexed with RuCp*Cl, facilitates a faster hydrogenation process compared to traditional ruthenium-diamine complexes. This enhanced rate, approximately 24 times faster, is attributed to a lower activation barrier for the alcohol-mediated splitting of dihydrogen in the presence of the this compound-amine ligand. [, ]

Q5: What levels of enantiomeric excess (ee) can be achieved using this compound-based catalysts in ketone hydrogenation?

A5: Ruthenium complexes incorporating this compound-amine as a ligand have demonstrated the ability to catalyze the hydrogenation of both aromatic and aliphatic ketones with enantiomeric excesses reaching up to 90%. [, ]

Q6: Does the stereochemistry of this compound impact its catalytic performance?

A6: Yes, the stereochemistry of this compound plays a crucial role in its catalytic activity and selectivity. Studies comparing this compound-amine with its pseudo-enantiomer, quincoridine-amine, in ruthenium-catalyzed ketone hydrogenation revealed that while both exhibit high activity, they induce opposite stereoselectivities. This difference arises from the distinct spatial orientations of the ligands within the catalytic complex, influencing the preferential approach of the substrate and ultimately dictating the stereochemical outcome of the reaction. [, ]

Q7: Beyond ketone hydrogenation, what other catalytic applications of this compound are being explored?

A7: Researchers are actively investigating the potential of this compound and its derivatives in other asymmetric transformations. This includes their use as ligands in reactions such as the Grignard cross-coupling and as catalysts in enantioselective monobenzoylation of meso-1,2-diols. [, ] These explorations highlight the versatility of this compound as a chiral scaffold in asymmetric catalysis.

Q8: How has computational chemistry contributed to understanding this compound's catalytic behavior?

A8: Density functional theory (DFT) calculations have been instrumental in unraveling the mechanistic details of reactions catalyzed by this compound-containing complexes. These calculations provide insights into reaction pathways, transition states, and the origins of enantioselectivity. [, , , ]

Q9: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A9: While the provided research does not explicitly mention developed QSAR models for this compound, it highlights the potential for such studies. Systematic variations in the this compound structure, coupled with experimental and computational investigations, could pave the way for establishing robust QSAR models. These models would prove invaluable for predicting the catalytic properties and enantioselectivities of novel this compound-based catalysts. [, , , , ]

Q10: How do modifications to the this compound structure affect its catalytic activity?

A10: Modifications to the this compound framework, particularly at the C5 position and the substituents on the nitrogen atoms, can significantly influence its catalytic behavior. These alterations can impact the steric environment around the metal center in the catalyst, thereby affecting both the activity and enantioselectivity of the catalytic reaction. [, , , , , , ] For example, bulky O-protecting groups in quincoridine derivatives enhance π-face selectivity in nucleophilic additions to the carbonyl group. []

Q11: Are there specific examples of this compound modifications that lead to notable changes in catalytic activity or selectivity?

A11: Introducing an ethynyl group at the C5 position of this compound allows for further functionalization through Sonogashira and Heck reactions, providing access to diverse aryl-substituted derivatives. [] These modifications offer a handle for tuning the steric and electronic properties of the ligand, which can significantly impact its catalytic performance in asymmetric reactions.

Q12: Is there information on the environmental impact or degradation of this compound?

A12: The provided research primarily focuses on synthetic and catalytic applications of this compound and doesn't provide specific details regarding its environmental impact or degradation pathways. Assessing the ecological implications of any new chemical entity, including this compound and its derivatives, is crucial. Future research should address these aspects, including studies on biodegradability, ecotoxicological effects on various organisms, and potential for bioaccumulation.

Q13: Are there any known alternatives or substitutes for this compound in its catalytic applications?

A13: While this compound exhibits unique structural features and catalytic properties, other chiral ligands and catalysts are available for asymmetric transformations. These alternatives often involve different chiral scaffolds and metal complexes, each with its own set of advantages and limitations. The choice of an optimal catalyst or ligand depends on the specific reaction, desired enantioselectivity, and reaction conditions.

Q14: What are some of the key historical milestones in the research and application of this compound?

A14: this compound research has witnessed several significant milestones:

  • Early Synthesis and Structural Elucidation: The development of efficient synthetic routes to this compound and its derivatives, coupled with techniques like X-ray crystallography, laid the foundation for understanding its structure and stereochemistry. [, , ]
  • Emergence as a Chiral Ligand: The recognition of this compound and its derivatives as effective chiral ligands in asymmetric catalysis marked a turning point, particularly in ruthenium-catalyzed hydrogenation reactions. [, ]
  • Mechanistic Understanding: Computational studies, especially DFT calculations, have been crucial in elucidating the mechanisms of this compound-catalyzed reactions, providing insights into the origins of enantioselectivity and guiding the design of improved catalysts. [, , , ]

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